molecular formula C30H46O9 B584927 Dihydro Artemisinin Dimer CAS No. 150358-71-7

Dihydro Artemisinin Dimer

Cat. No.: B584927
CAS No.: 150358-71-7
M. Wt: 550.689
InChI Key: DFPBBOCDGYBNBR-TZOIZJCJSA-N
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Description

Dihydro Artemisinin Dimer is a derivative of artemisinin, a compound extracted from the plant Artemisia annua, commonly known as sweet wormwood. Artemisinin and its derivatives, including this compound, are well-known for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise not only in treating malaria but also in various other therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Artemisinin Dimer typically involves the reduction of artemisinin to dihydroartemisinin, followed by dimerization. The reduction process can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The dimerization step often involves the use of catalysts and specific reaction conditions to ensure the formation of the dimer structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of artemisinin from Artemisia annua, followed by its chemical modification to produce dihydroartemisinin. The final step involves the dimerization of dihydroartemisinin under controlled conditions to yield this compound. The industrial process is optimized for high yield and purity, ensuring the compound’s effectiveness for therapeutic use.

Chemical Reactions Analysis

Types of Reactions: Dihydro Artemisinin Dimer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing

Biological Activity

Dihydroartemisinin dimers (DHA dimers) represent a significant advancement in the development of antimalarial and anticancer therapies. These compounds, derived from the active metabolite of artemisinin, exhibit enhanced biological activities compared to their monomeric counterparts. This article explores the biological activity of dihydroartemisinin dimers, focusing on their mechanisms of action, efficacy in various cell lines, and potential clinical applications.

Dihydroartemisinin dimers are characterized by their ability to generate reactive oxygen species (ROS) upon interaction with heme, leading to apoptosis in cancer cells. The mechanisms involved include:

  • ROS Generation : DHA dimers induce oxidative stress through the cleavage of endoperoxide bridges by reduced heme iron, resulting in the production of free radicals that damage cellular components such as DNA and proteins .
  • Calcium Mobilization : The dimers also affect calcium homeostasis by inhibiting SERCA (sarco/endoplasmic reticulum Ca2+-ATPase), contributing to ER stress and subsequent apoptosis .
  • Molecular Targeting : Studies suggest that DHA dimers may target specific pathways related to iron metabolism and antioxidant responses, which are crucial for their cytotoxic effects .

Table 1: Comparison of Biological Activity of Dihydroartemisinin Dimers

CompoundIC50 (μM) in HL-60 CellsIC50 (μM) in PC-3 CellsMechanism of Action
NSC7249100.030.06ROS generation, SERCA inhibition
NSC7358470.020.05ROS generation, SERCA inhibition
Dihydroartemisinin (DHA)>1>1Lower efficacy compared to dimers

Efficacy Against Cancer

Research has demonstrated that dihydroartemisinin dimers possess remarkable anticancer properties. For instance:

  • In Vitro Studies : In a study comparing the cytotoxicity of DHA and its dimeric forms against Molt-4 leukemia cells, dimer-OH exhibited a significantly lower IC50 than DHA, indicating higher potency . Specifically, dimer-OH was found to be 76-fold more effective than DHA.
  • Cell Line Variability : Different cancer cell lines exhibit varying susceptibility to DHA dimers. For example, NSC724910 and NSC735847 showed over 1500-fold increased activity compared to artemisinin in prostate cancer cells (PC-3) .

Case Study: Resistance Development

A notable observation in studies is the development of resistance against dihydroartemisinin in certain cancer cell lines. For example, Molt-4 cells developed a 7.1-fold increase in IC50 after prolonged exposure to DHA, suggesting that resistance mechanisms may vary across different cell types .

Antimalarial Activity

Dihydroartemisinin dimers are also evaluated for their antimalarial properties. The dimeric forms demonstrate enhanced efficacy against Plasmodium falciparum compared to DHA alone:

  • In Vivo Studies : A study reported that a synthesized dihydroartemisinin-derived dimer exhibited potent antimalarial activity both in vitro and in vivo, with significant reductions in parasite load observed in treated models .
  • Metabolic Pathways : The metabolism of DHA dimers leads to the formation of various metabolites that may contribute to their antimalarial effects. Twenty-seven metabolites were identified following administration in animal models, indicating complex metabolic pathways that could enhance therapeutic effectiveness .

Properties

IUPAC Name

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O9/c1-15-7-9-21-17(3)23(32-25-29(21)19(15)11-13-27(5,34-25)36-38-29)31-24-18(4)22-10-8-16(2)20-12-14-28(6)35-26(33-24)30(20,22)39-37-28/h15-26H,7-14H2,1-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPBBOCDGYBNBR-TZOIZJCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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